molecular formula C11H15IO B13289143 {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene

Cat. No.: B13289143
M. Wt: 290.14 g/mol
InChI Key: ZIIKKWGOTOBFEI-UHFFFAOYSA-N
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Description

“{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene” is a halogenated benzyl ether derivative characterized by a tert-butyl group substituted with iodine at the 1-position, linked via an oxygen atom to a benzyl moiety. The compound’s structure combines steric bulk from the tert-butyl group with the electron-withdrawing and polarizable nature of the iodine atom.

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

(1-iodo-2-methylpropan-2-yl)oxymethylbenzene

InChI

InChI=1S/C11H15IO/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

ZIIKKWGOTOBFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-iodo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of benzyl alcohol, benzyl cyanide, or benzylamine.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of toluene.

Scientific Research Applications

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. Additionally, the benzene ring can engage in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Key Findings :

  • The iodine substituent increases molecular weight and polarizability but reduces bond strength compared to Cl/Br analogs. Steric hindrance from the tert-butyl group slows reactivity despite iodine’s leaving-group ability .
  • IR spectroscopy distinguishes halogens via characteristic C–X stretches, with iodine exhibiting the lowest frequency .

Functional Analogs: Aromatic Derivatives with Directing Groups

Compound Functional Groups Reactivity Profile Applications
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene Benzyl ether, tert-butyl iodide Cross-coupling, nucleophilic substitution Potential synthon for Pd-catalyzed reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl, methylbenzene Metal-catalyzed C–H functionalization Directing group in catalysis
O-Toluidine (2-Aminotoluene) Amino, methylbenzene Electrophilic aromatic substitution Dye/pharmaceutical intermediate

Key Findings :

  • Unlike N,O-bidentate directing groups in ’s compound, the iodine and ether groups in the target molecule may favor oxidative addition in cross-coupling over C–H activation .
  • The electron-donating benzyloxy group in the target compound contrasts with the electron-withdrawing amide in , altering aromatic ring reactivity in electrophilic substitutions .

Physicochemical Comparison with Evidence Compounds

Compound (Source) Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts
{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene (Hypothetical) 80–85 (predicted) 500 (C–I), 1100 (C–O–C) δ 1.4 (tert-butyl CH₃), 4.5 (OCH₂Ph)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported 1650 (amide C=O), 3300 (O–H) δ 7.2–7.8 (aromatic H), 2.3 (CH₃)
6-Chloro-7-cyano-1,4,2-benzodithiazine 314–315 (dec.) 2235 (C≡N), 1330/1160 (SO₂) δ 3.69 (N–CH₃), 7.84 (aromatic H)

Key Findings :

  • The target compound’s tert-butyl group causes significant upfield shielding in ¹H NMR (δ ~1.4 ppm) compared to methyl groups in ’s amide (δ ~2.3 ppm) .
  • Absence of amide or sulfone groups in the target molecule simplifies its IR spectrum relative to ’s benzodithiazine .

Biological Activity

{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene, also known as 2-iodo-1-[(2-methylpropan-2-yl)oxy]ethylbenzene, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H17IO
  • Molecular Weight : 304.167 g/mol
  • CAS Number : 13684-99-6

The biological activity of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene can be attributed to its interaction with various biological pathways:

  • Purinergic Signaling : Recent studies have highlighted the role of purinergic receptors in mediating cellular responses. The compound may influence the expression of purinergic receptors, which are crucial for neurotransmitter release and cell migration .
  • ERK1/2 Signaling Pathway : The compound has been implicated in the modulation of the ERK1/2 signaling pathway, which is significant in cancer biology. Inhibitors targeting this pathway have shown promise in treating ERK1/2-mediated conditions, suggesting that {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene could play a role in cancer therapeutics .

Biological Activity and Therapeutic Applications

The biological activity of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene has been evaluated in various contexts:

Anticancer Activity

Research indicates that compounds similar to {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, derivatives have been found to inhibit the growth of breast cancer cells by disrupting cell cycle progression and enhancing apoptotic signaling pathways.

Neuroprotective Effects

The compound's potential neuroprotective effects have been studied in models of neurodegenerative diseases. It may modulate neuroinflammatory responses and promote neuronal survival through the activation of specific signaling pathways related to cell survival and stress response.

Case Studies

Several case studies illustrate the biological effects of {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene:

  • Study on Cancer Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with {[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene resulted in a significant reduction in cell viability (p<0.05). The mechanism was linked to the inhibition of ERK signaling pathways.
  • Neuroprotective Study : In an animal model of Parkinson's disease, administration of the compound showed a reduction in neuroinflammation markers and improved motor function outcomes compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of ERK signaling
NeuroprotectiveModulation of neuroinflammation
Cell MigrationInfluence on purinergic receptors

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